molecular formula C6H8N2O2S B070756 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol CAS No. 175205-07-9

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Cat. No.: B070756
CAS No.: 175205-07-9
M. Wt: 172.21 g/mol
InChI Key: YNVMVIUSRGXSEN-UHFFFAOYSA-N
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Description

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C₆H₈N₂O₂S It is characterized by a pyrimidine ring substituted with a mercapto group at the 2-position, a methoxymethyl group at the 6-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Substitution Reactions: The mercapto group is introduced at the 2-position through nucleophilic substitution reactions using thiol reagents.

    Methoxymethylation: The methoxymethyl group is introduced at the 6-position using methoxymethyl chloride under basic conditions.

    Hydroxylation: The hydroxyl group at the 4-position is introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include:

    Reaction Optimization: Optimizing reaction conditions to maximize yield and purity.

    Catalysts and Reagents: Using cost-effective and readily available catalysts and reagents.

    Purification: Employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol involves:

    Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.

    Pathways: It interferes with nucleic acid synthesis and protein function, leading to cell death in cancer cells or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4-hydroxypyrimidine: Lacks the methoxymethyl group, leading to different chemical properties.

    6-Methoxymethyl-2-thiouracil: Similar structure but with a uracil ring instead of pyrimidine.

Uniqueness

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol is unique due to the presence of both the mercapto and methoxymethyl groups, which confer distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-(methoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-3-4-2-5(9)8-6(11)7-4/h2H,3H2,1H3,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVMVIUSRGXSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351611
Record name 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-07-9
Record name 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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